molecular formula C22H23NO5 B2945922 2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol CAS No. 904005-40-9

2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol

Cat. No. B2945922
CAS RN: 904005-40-9
M. Wt: 381.428
InChI Key: RKHJHOWUUPRDTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3,4-Dimethoxyphenyl)-3-methylisoxazol-5-yl)-5-((2-methylallyl)oxy)phenol, also known as DMHP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMHP is a member of the phenylpropanoid family and is structurally similar to other compounds found in plants, such as curcumin and resveratrol. In

Scientific Research Applications

Hemoglobin Oxygen Affinity Modifiers

Research into hemoglobin modifiers has led to the development of compounds capable of altering hemoglobin's oxygen affinity. For example, certain compounds have been synthesized and tested for their ability to decrease the oxygen affinity of human hemoglobin A. These studies are crucial for clinical and biological applications that require modulated oxygen supply, such as in the treatment of ischemia, stroke, and tumor radiotherapy, as well as in blood storage and substitutes. The structure-activity relationships of these compounds provide valuable insights for designing more effective allosteric effectors of hemoglobin (Randad et al., 1991).

Synthesis of Metal Complexes

The synthesis of metal complexes with specific ligands can significantly impact the field of catalysis and material science. For instance, reactions involving Re(CO)5Cl and various phenols have led to the formation of dimeric complexes. These complexes exhibit unique stability and solvolysis behaviors, important for understanding coordination chemistry and developing new materials with specific optical and electronic properties (Czerwieniec et al., 2002).

Anticancer Activity of Isoxazolines

Isoxazoline compounds have been studied for their antiproliferative activities, particularly against cancerous liver cells. Evaluating the cytotoxic effects of these compounds against HepG2 cell lines has shown promising results, suggesting their potential as candidates for anti-liver cancer agents. Such research is crucial for developing new therapeutic agents against various cancers (Abolhasani et al., 2020).

Photodegradation Studies

The investigation into the photodegradation of chlorophenols by riboflavin-sensitized photooxidation provides essential insights into environmental chemistry. Understanding how light and photosensitizers can degrade pollutants in water contributes to the development of more effective water treatment methods, potentially preventing the formation of more harmful compounds, such as dioxins, in the environment (Plimmer & Klingebiel, 1971).

Isoxazole Derivatives for Organic Synthesis

The development of new isoxazole derivatives through regioselective synthesis opens avenues in organic synthesis, offering a pathway to synthesize novel compounds with potential applications in drug development and material science. This type of research underpins the synthesis of complex molecules and the exploration of their properties and applications (Lokhande et al., 2013).

properties

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-13(2)12-27-16-7-8-17(18(24)11-16)22-21(14(3)23-28-22)15-6-9-19(25-4)20(10-15)26-5/h6-11,24H,1,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHJHOWUUPRDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)C3=C(C=C(C=C3)OCC(=C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

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